Trimethyl(3-phenylprop-2-yn-1-yl)silane
Description
Trimethyl(3-phenylprop-2-yn-1-yl)silane is an organosilicon compound featuring a trimethylsilyl group attached to a propargyl (prop-2-yn-1-yl) chain substituted with a phenyl group. It is primarily utilized in catalytic and synthetic applications, such as cross-coupling reactions, due to its ability to stabilize intermediates and participate in π-bond interactions .
Properties
CAS No. |
29578-46-9 |
|---|---|
Molecular Formula |
C12H16Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
trimethyl(3-phenylprop-2-ynyl)silane |
InChI |
InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,11H2,1-3H3 |
InChI Key |
RGOFLWWRLMYWLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethyl(3-phenylprop-2-yn-1-yl)silane vs. Allyltrimethylsilane
- Structure : The target compound contains a phenyl-substituted alkyne, while allyltrimethylsilane (C₆H₁₄Si) has a simple allyl (prop-2-en-1-yl) group .
- Molecular Weight : 190.36 g/mol (target) vs. 114.26 g/mol (allyltrimethylsilane).
- Reactivity: The alkyne in the target compound enables unique reactivity in cycloadditions and Sonogashira couplings, whereas the allyl group in allyltrimethylsilane participates in electrophilic additions and carbosilylation reactions .
- Electronic Effects : The phenyl and alkyne groups in the target compound enhance conjugation, stabilizing transition states in catalytic cycles, while the allyl group offers less π-system delocalization .
This compound vs. Trimethyl(2-phenylallyl)silane
- Structure : The allyl variant (C₁₂H₁₈Si) has a phenyl-substituted double bond (2-propen-1-yl), contrasting with the alkyne in the target .
- Stereoelectronic Properties : The alkyne’s sp-hybridized carbon in the target compound introduces stronger electron-withdrawing effects compared to the sp²-hybridized allyl group, affecting regioselectivity in reactions like carbosilylation .
- Applications : The allyl derivative shows higher yields in carbosilylation with ynamides (e.g., 3o−u in Scheme 2 of ), while the alkyne-based compound is preferred for acetylide formation in cross-coupling .
This compound vs. (Z)-Trimethyl(3-phenyl-1-propenyl)silane
- Geometric Isomerism : The (Z)-propenyl isomer (C₁₂H₁₈Si) introduces steric hindrance due to cis-configuration, whereas the linear alkyne in the target compound minimizes steric effects .
- Reactivity : The propenyl group undergoes stereospecific reactions (e.g., [2+2] cycloadditions), while the alkyne enables [2+2+2] trimerization or alkyne metathesis .
This compound vs. Trimethyl(3,3-difluoro-2-propenyl)silane
- Substituent Effects : The difluoro compound (C₆H₁₂F₂Si) exhibits strong electron-withdrawing effects from fluorine, reducing nucleophilicity at the propenyl terminus. In contrast, the phenyl-alkyne group in the target enhances electron density via conjugation .
- Applications : The difluoro variant is used in fluorinated polymer synthesis, while the phenyl-alkyne compound is employed in arylative catalysis .
Comparative Data Table
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